

p80-Coilin Expression: A Comparative Analysis Across Human Tissues

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For Immediate Release

This guide provides a comparative overview of **p80-coilin** protein and gene expression levels across a range of human tissues. The data presented is compiled from immunohistochemistry (IHC) and RNA sequencing (RNA-Seq) studies, offering researchers, scientists, and drug development professionals a valuable resource for understanding the tissue-specific distribution of this key nuclear protein.

p80-coilin is a critical scaffolding protein of Cajal bodies (CBs), nuclear suborganelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome.[1][2] Understanding the expression landscape of **p80-coilin** is fundamental to elucidating its role in cellular function and its potential implications in disease.

Comparative Expression of p80-Coilin

The following tables summarize the protein and mRNA expression levels of **p80-coilin** across various normal human tissues, based on data from the Human Protein Atlas.[3][4][5]

Protein Expression by Immunohistochemistry

Immunohistochemical analysis reveals a generally widespread nuclear expression of **p80-coilin**, with notably higher levels in specific tissues. The protein is predominantly localized to the nucleoplasm and Cajal bodies.



Tissue	Staining Level	Location
Testis	High	Nuclei of spermatogonia and spermatocytes
Brain (Cerebral Cortex)	Medium	Glial cells and neurons
Kidney	Medium	Cells in tubules
Liver	Low	Hepatocytes
Lung	Low	Pneumocytes, cells in respiratory epithelium
Spleen	Low	Cells in white pulp
Tonsil	Low	Germinal center cells, non- germinal center cells
Bone Marrow	Low	Hematopoietic cells
Skin	Low	Squamous epithelial cells
Stomach	Low	Glandular cells
Colon	Low	Glandular cells
Heart Muscle	Not detected	Myocytes

Gene Expression by RNA-Sequencing

RNA-Seq data provides a quantitative measure of gene expression. The data is presented in normalized Transcripts Per Million (nTPM).



Tissue	nTPM Level
Testis	45.1
Brain (Cerebral Cortex)	15.2
Kidney	12.8
Spleen	11.5
Tonsil	10.9
Bone Marrow	9.8
Lung	8.5
Liver	7.6
Skin	7.2
Colon	6.9
Stomach	6.5
Heart Muscle	4.1

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to generate the expression data.

Immunohistochemistry (IHC) Protocol

This protocol is a standardized method used for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.[6][7]

- $\bullet\,$ Tissue Preparation: 4 μm thick sections of FFPE tissue are cut and mounted on positively charged slides.
- Deparaffinization and Rehydration: Slides are incubated in xylene to remove paraffin, followed by a series of washes in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.



- Antigen Retrieval: Heat-Induced Epitope Retrieval (HIER) is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath. This step is crucial for unmasking the antigenic epitopes.
- Blocking: Endogenous peroxidase activity is quenched by incubating the slides in a solution
 of hydrogen peroxide. Non-specific antibody binding is blocked by incubating with a blocking
 serum (e.g., normal goat serum).
- Primary Antibody Incubation: The slides are incubated with a primary antibody specific to p80-coilin at a predetermined optimal dilution overnight at 4°C.
- Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is applied and incubated.
- Detection: The antigen-antibody complex is visualized using a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the target protein.
- Counterstaining: The nuclei are counterstained with hematoxylin to provide morphological context.
- Dehydration and Mounting: The slides are dehydrated through graded ethanol and xylene washes and then coverslipped using a mounting medium.
- Analysis: The staining intensity and distribution are evaluated by a pathologist.

RNA-Sequencing (RNA-Seq) Protocol

This outlines a general workflow for RNA-Seq analysis of tissue samples.[8]

- RNA Extraction: Total RNA is isolated from fresh-frozen tissue samples using a suitable RNA
 extraction kit. The quality and quantity of the extracted RNA are assessed using a
 spectrophotometer and an automated electrophoresis system.
- Library Preparation: An RNA-Seq library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the mRNA.



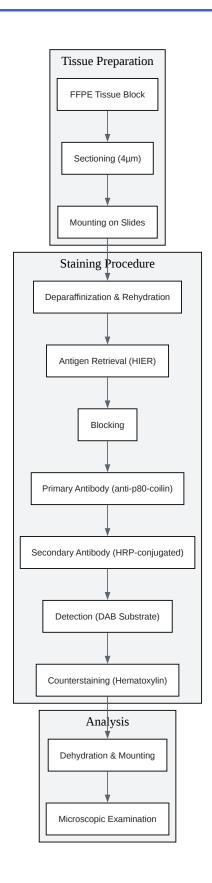
- cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA, followed by second-strand cDNA synthesis.
- Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments. The library is then amplified by PCR to generate a sufficient quantity for sequencing.
- Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
- Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapter sequences. The clean reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and this raw count data is normalized to account for differences in sequencing depth and gene length, typically expressed as Transcripts Per Million (TPM).

Visualizations

Experimental Workflow for Immunohistochemistry

The following diagram illustrates the key steps in the immunohistochemistry workflow for detecting **p80-coilin** expression in tissue samples.





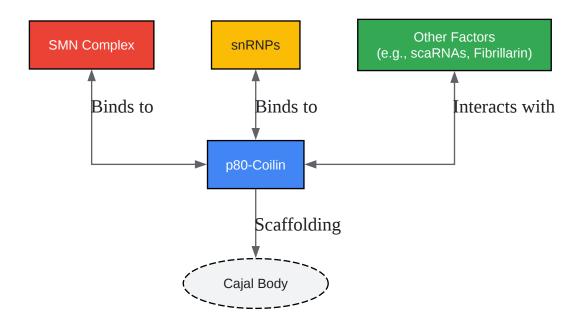
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Caption: Immunohistochemistry workflow for **p80-coilin** detection.



Role of p80-Coilin in Cajal Body Assembly

This diagram illustrates the central role of **p80-coilin** as a scaffold protein in the formation of Cajal bodies and its interaction with other key components.



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Caption: **p80-coilin**'s central role in Cajal body formation.

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